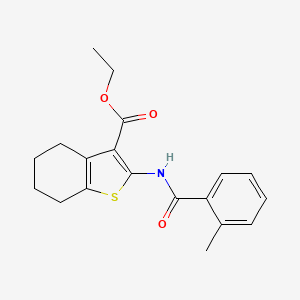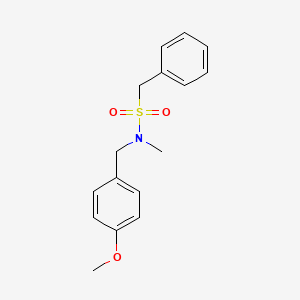![molecular formula C10H12N4O7 B11109399 2-[(3,5-Dimethyl-2,4,6-trinitrophenyl)amino]ethanol](/img/structure/B11109399.png)
2-[(3,5-Dimethyl-2,4,6-trinitrophenyl)amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-DIMETHYL-2,4,6-TRINITROANILINO)-1-ETHANOL is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of multiple nitro groups and a hydroxyl group attached to an aromatic ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-DIMETHYL-2,4,6-TRINITROANILINO)-1-ETHANOL typically involves the nitration of 3,5-dimethylaniline followed by a series of reactions to introduce the hydroxyl group. The nitration process requires concentrated nitric acid and sulfuric acid as catalysts. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale nitration processes, often carried out in specialized reactors designed to handle the exothermic nature of the reaction. The process includes steps for purification and isolation of the final product, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-DIMETHYL-2,4,6-TRINITROANILINO)-1-ETHANOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various nitro and amino derivatives, which can be further utilized in different chemical processes.
Scientific Research Applications
2-(3,5-DIMETHYL-2,4,6-TRINITROANILINO)-1-ETHANOL has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(3,5-DIMETHYL-2,4,6-TRINITROANILINO)-1-ETHANOL exerts its effects involves interactions with various molecular targets. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form stable complexes with other molecules. The hydroxyl group enhances its solubility and facilitates its incorporation into different chemical environments.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Known for its explosive properties, TNT shares the trinitro structure but lacks the hydroxyl group.
3,5-Dimethyl-2,4,6-trinitrobenzene: Similar in structure but without the ethanol moiety.
Uniqueness
2-(3,5-DIMETHYL-2,4,6-TRINITROANILINO)-1-ETHANOL is unique due to the presence of both nitro and hydroxyl groups, which impart distinct chemical properties and reactivity. This combination makes it versatile for various applications in research and industry.
Properties
Molecular Formula |
C10H12N4O7 |
|---|---|
Molecular Weight |
300.22 g/mol |
IUPAC Name |
2-(3,5-dimethyl-2,4,6-trinitroanilino)ethanol |
InChI |
InChI=1S/C10H12N4O7/c1-5-8(12(16)17)6(2)10(14(20)21)7(11-3-4-15)9(5)13(18)19/h11,15H,3-4H2,1-2H3 |
InChI Key |
CCPOGFPIWCJGHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1[N+](=O)[O-])NCCO)[N+](=O)[O-])C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate](/img/structure/B11109319.png)
![N-(2-Methoxyphenyl)-N-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}methanesulfonamide](/img/structure/B11109321.png)
![N-({N'-[(3E)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B11109331.png)
![1-[4-(Decyloxy)phenyl]-3-(3-fluorophenyl)urea](/img/structure/B11109342.png)
![N-({N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B11109344.png)
![(2Z,5Z)-2-[(2E)-(4-chlorobenzylidene)hydrazinylidene]-5-(3,5-dibromo-2,4-dihydroxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11109358.png)


![N'-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B11109371.png)
![3-[(2E)-2-(2-phenylhydrazinylidene)-2,3-dihydro-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B11109374.png)


![1-Acetyl-17-(4-ethoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11109385.png)

